molecular formula C22H23FN2O5 B15125297 Citalopram Oxalate CAS No. 207559-01-1

Citalopram Oxalate

Cat. No.: B15125297
CAS No.: 207559-01-1
M. Wt: 414.4 g/mol
InChI Key: KTGRHKOEFSJQNS-UHFFFAOYSA-N
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Description

Citalopram Oxalate is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is the oxalate salt form of citalopram, a racemic bicyclic phthalane derivative. This compound is known for its efficacy in treating major depressive disorder and generalized anxiety disorder by increasing serotonin levels in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citalopram Oxalate involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Techniques such as crystallization, filtration, and centrifugation are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Citalopram Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Citalopram Oxalate has a wide range of applications in scientific research:

Mechanism of Action

Citalopram Oxalate exerts its effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing its availability in the brain. It binds to the serotonin transporter (SERT) at the orthosteric site, preventing serotonin reabsorption. This leads to enhanced serotonergic neurotransmission, which is associated with its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    Escitalopram: The S-enantiomer of citalopram, known for its higher potency and efficacy.

    Fluoxetine: Another SSRI with a similar mechanism but different pharmacokinetic properties.

    Sertraline: An SSRI with a broader spectrum of action.

Uniqueness

Citalopram Oxalate is unique due to its racemic nature, providing a balance of efficacy and tolerability. Compared to escitalopram, it has a slightly different side effect profile and is less potent, but it remains a widely used and effective treatment for depression .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207559-01-1
Record name Citalopram oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207559011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CITALOPRAM OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5RDX2419X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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